molecular formula C20H22N2O6 B2717087 7-Morpholin-4-ylcarbonyloxy-2-naphthyl morpholine-4-carboxylate CAS No. 526190-45-4

7-Morpholin-4-ylcarbonyloxy-2-naphthyl morpholine-4-carboxylate

Cat. No. B2717087
M. Wt: 386.404
InChI Key: CJPMKQLONNYWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-Morpholin-4-ylcarbonyloxy-2-naphthyl morpholine-4-carboxylate” appears to contain two morpholine rings. Morpholine is a common motif in many biologically active compounds and pharmaceuticals . It’s a heterocyclic amine, with the formula O(CH2CH2)2NH .


Synthesis Analysis

While specific synthesis methods for this compound are not available, morpholines can generally be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Morpholine itself is a colorless liquid with a weak, ammonia-like odor .

Scientific Research Applications

Chemical Synthesis and Reactivity The chemical structure of 7-Morpholin-4-ylcarbonyloxy-2-naphthyl morpholine-4-carboxylate shows potential reactivity towards nucleophiles, which is exemplified by related compounds undergoing cleavage and forming various salts in nearly quantitative yields. This reactivity suggests its utility in synthesizing complex organic molecules, potentially leading to novel materials or drugs with specific functionalities. For instance, studies on nucleophilic reactions of structurally related compounds highlight the cleavage of certain rings upon reaction with bases, leading to the formation of ammonium salts, which have been studied spectroscopically and by X-ray crystallography (Fei, Slawin, & Woollins, 2001).

Peptidomimetic Chemistry The synthesis of enantiopure compounds, such as Fmoc-protected morpholine-3-carboxylic acid from related morpholines, illustrates the compound's relevance in peptidomimetic chemistry. This process enables the development of model tripeptides, demonstrating the compound's applicability in solid-phase peptide synthesis. Such advancements facilitate the creation of peptidomimetics with potential therapeutic applications, including drug development and biomolecular research (Sladojevich, Trabocchi, & Guarna, 2007).

Targeted Fluorescent Probes The development of fluorescent probes for biological imaging is another significant application. A study involving a morpholine-based probe designed for lysosome targeting in living cells demonstrates the compound's potential in cellular imaging. Such probes can selectively detect and image endogenous molecules, offering insights into cellular processes and disease mechanisms. This capability is crucial for biological research and the development of diagnostic tools (Qian et al., 2019).

Pharmacological Research In pharmacological research, derivatives of morpholine and naphthyl compounds have been explored for their potential as DNA-PK and PI3K inhibitors, showing activity against specific isoforms. Such studies underscore the relevance of these compounds in developing new therapeutic agents targeting cancer and other diseases by modulating cellular signaling pathways (Morrison et al., 2014).

Safety And Hazards

Morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of damaging fertility .

Future Directions

The future directions for research on this compound would depend on its specific applications. Given the prevalence of morpholine in biologically active compounds, it could potentially be of interest in the development of new pharmaceuticals or other chemical products .

properties

IUPAC Name

[7-(morpholine-4-carbonyloxy)naphthalen-2-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c23-19(21-5-9-25-10-6-21)27-17-3-1-15-2-4-18(14-16(15)13-17)28-20(24)22-7-11-26-12-8-22/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPMKQLONNYWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C=CC(=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Morpholin-4-ylcarbonyloxy-2-naphthyl morpholine-4-carboxylate

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